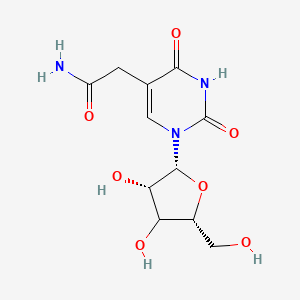
5-(2-Amino-2-oxoethyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Amino-2-oxoethyl)uridine is a purine nucleoside analogue. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Amino-2-oxoethyl)uridine typically involves the modification of uridine. One common method includes the oxidation of uridine to form a 5′-aldehyde, followed by transamination to produce 5′-amino-uridine, and subsequent dehydration of the 4′-hydroxyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and potential therapeutic applications.
化学反応の分析
Types of Reactions: 5-(2-Amino-2-oxoethyl)uridine undergoes various chemical reactions, including:
Oxidation: Conversion of uridine to 5′-aldehyde.
Transamination: Formation of 5′-amino-uridine.
Dehydration: Removal of the 4′-hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Aminating Agents: Employed during the transamination process.
Dehydrating Agents: Utilized to remove the hydroxyl group.
Major Products: The primary product of these reactions is this compound, which retains the purine nucleoside structure with modifications that enhance its biological activity .
科学的研究の応用
5-(2-Amino-2-oxoethyl)uridine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study nucleoside analogues and their reactivity.
Biology: Investigated for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting lymphoid malignancies
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmaceutical research
作用機序
The mechanism of action of 5-(2-Amino-2-oxoethyl)uridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways, disrupting the replication process in cancer cells and leading to cell death . The exact molecular targets include enzymes involved in DNA synthesis and repair, making it a potent antitumor agent.
類似化合物との比較
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
- Palmitelaidic Acid
- AMG-3969
- RO-28-1675
- AR453588 hydrochloride
- PSN-GK1
- Cadisegliatin
- IHVR-11029
- PF-04991532
- GKA-71
- AZD1092
- Glucokinase activator 6
- Dorzagliatin (Standard)
- GKA50 quarterhydrate
- Glucokinase activator 3
- Nerigliatin
- PF-04279405
- Dorzagliatin
- AM-2394
- BMS-820132
Uniqueness: 5-(2-Amino-2-oxoethyl)uridine stands out due to its specific modifications that enhance its antitumor activity. Unlike other nucleoside analogues, it has a unique combination of structural features that allow it to effectively inhibit DNA synthesis and induce apoptosis in cancer cells .
特性
分子式 |
C11H15N3O7 |
|---|---|
分子量 |
301.25 g/mol |
IUPAC名 |
2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7?,8+,10-/m1/s1 |
InChIキー |
ZYEWPVTXYBLWRT-JPUAMRISSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CC(=O)N |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


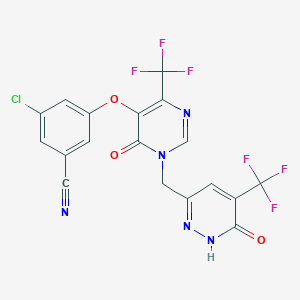
![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
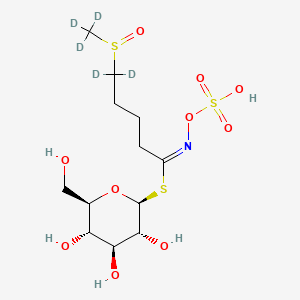
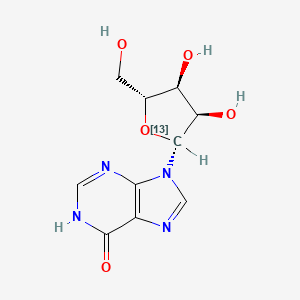
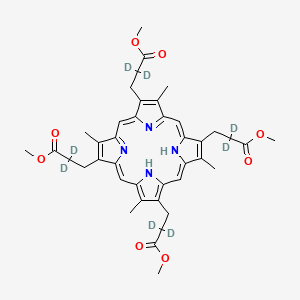
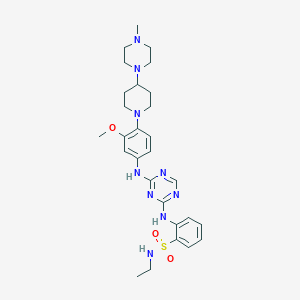
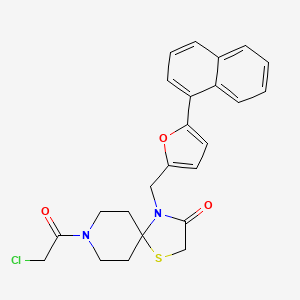
![(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12410285.png)
![(2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410295.png)
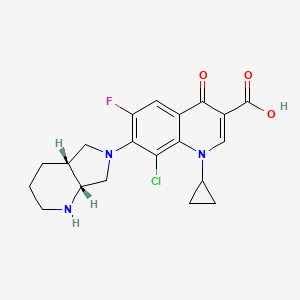

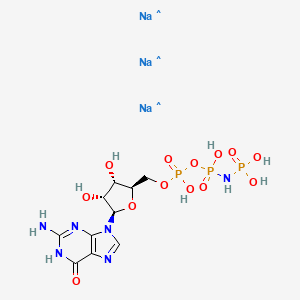
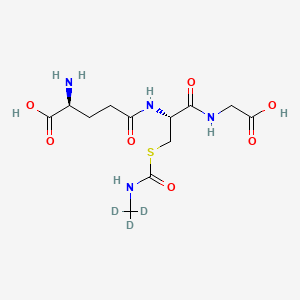
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
